4-(1-Methylpiperidin-4-yl)benzaldehyde
Description
Contextualization within Piperidine (B6355638) and Benzaldehyde (B42025) Chemistry Research
The study of 4-(1-Methylpiperidin-4-yl)benzaldehyde is deeply rooted in the extensive research fields of its two core components: piperidine and benzaldehyde. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a principal structural motif in drug discovery. nih.gov It is one of the most common heterocyclic fragments found in FDA-approved pharmaceuticals, valued for its ability to interact with biological targets. nih.govresearchgate.netarizona.edu The nitrogen atom in the piperidine skeleton can form crucial hydrogen bonds within the active sites of enzymes, enhancing binding affinity. nih.gov Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antihistamines, and central nervous system modulators. nih.govarizona.edu
Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone of organic synthesis. orgsyn.orgnih.gov Its aldehyde functional group is highly versatile, participating in a wide array of chemical transformations such as condensation reactions, oxidations, reductions, and the formation of imines and other derivatives. This reactivity makes benzaldehydes and their derivatives essential building blocks for creating more complex molecules, including pharmaceuticals and fine chemicals. nih.gov
The compound this compound thus emerges as a bifunctional molecule of significant interest. It merges the established pharmacological scaffold of piperidine with the synthetic utility of benzaldehyde, creating a valuable intermediate for the development of novel chemical entities.
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research
The significance of this compound lies in its role as a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications. The aldehyde group provides a reactive handle for elaboration, while the N-methylpiperidine moiety is a common feature in centrally active agents and other bioactive compounds.
In medicinal chemistry, derivatives of similar piperidinyl benzaldehydes are investigated for a range of biological activities. For instance, related structures serve as reactants for synthesizing anti-inflammatory agents, antibacterial compounds, and selective receptor antagonists. sigmaaldrich.com The core structure is frequently used to create libraries of compounds for screening against various biological targets. For example, piperidine-based thiosemicarbazones, synthesized from a related piperidinyl benzaldehyde, have shown potent inhibitory activity against dihydrofolate reductase (DHFR), an important enzyme target in cancer and infectious disease research. nih.gov
In organic synthesis, the compound is a building block for constructing larger, more complex molecular architectures. The aldehyde can be converted into a variety of other functional groups or used in carbon-carbon bond-forming reactions. The synthesis of related compounds, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, highlights the utility of such intermediates in creating water-soluble small molecule drugs. atlantis-press.com The development of efficient synthetic routes to functionalized piperidines is a key area of research, as these are crucial intermediates for highly active narcotic analgesics and other novel classes of drugs. researchgate.net The unique combination of a reactive aldehyde and a drug-like piperidine fragment makes this compound a valuable tool for chemists exploring new frontiers in drug discovery and materials science. clinmedkaz.org
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-5,10,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVXJXKRYVIDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Approaches for 4 1 Methylpiperidin 4 Yl Benzaldehyde
Established Synthetic Pathways for 4-(1-Methylpiperidin-4-yl)benzaldehyde
The most common and direct route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its efficiency and the ready availability of starting materials.
Precursor Selection and Reaction Conditions
The key precursors for the SNAr synthesis of this compound are a substituted benzaldehyde (B42025) bearing a good leaving group at the 4-position and 1-methyl-4-aminopiperidine. The most frequently employed benzaldehyde derivative is 4-fluorobenzaldehyde (B137897), as the fluorine atom is an excellent leaving group in SNAr reactions.
The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), to facilitate the reaction and ensure the solubility of the reactants. A base is required to deprotonate the amine and enhance its nucleophilicity. Common bases used for this purpose include potassium carbonate (K2CO3). The reaction is generally heated to elevated temperatures, often in the range of 80-140°C, to drive the substitution to completion. Reaction times can vary from a few hours to overnight, and the progress is typically monitored by thin-layer chromatography (TLC). nih.govwalisongo.ac.idmdpi.com
| Precursor 1 | Precursor 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Fluorobenzaldehyde | 1-Methyl-4-aminopiperidine | K2CO3 | DMSO | 140 | 0.5 - 10 | Good to Excellent (Specific yield not reported) walisongo.ac.idmdpi.com |
| 4-Fluorobenzaldehyde | Piperidine (B6355638) | K2CO3 | DMF | 80-90 | 12 | High (Specific yield not reported for methyl derivative) nih.gov |
Key Bond-Forming Reactions
The cornerstone of this synthetic approach is the nucleophilic aromatic substitution (SNAr) reaction. In this key step, the nucleophilic nitrogen atom of 1-methyl-4-aminopiperidine attacks the electron-deficient carbon atom of the benzene (B151609) ring of 4-fluorobenzaldehyde, which is activated by the electron-withdrawing aldehyde group. This attack leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring and yields the final product, this compound.
An alternative, though less direct, key bond-forming strategy is the Suzuki-Miyaura coupling . This palladium-catalyzed cross-coupling reaction would involve the reaction of a 4-formylphenylboronic acid with a suitably protected 4-halo-1-methylpiperidine derivative. This method offers versatility in the choice of coupling partners but may require additional steps for the preparation of the boronic acid and the halogenated piperidine precursors.
Synthetic Strategies for Advanced Derivatives Incorporating the 4-(1-Methylpiperidin-4-yl) Core
The this compound scaffold is a versatile platform for the synthesis of more complex molecules through modifications at either the aldehyde or the piperidine ring.
Functionalization at the Benzaldehyde Moiety
The aldehyde functional group is highly reactive and serves as a gateway to a wide array of derivatives.
Oximes and Hydrazones:
One of the most common transformations of the aldehyde group is its condensation with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively.
Oxime Formation: The reaction of this compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) in a solvent mixture such as ethanol (B145695) and water, typically under reflux, yields the corresponding oxime. rsc.org These reactions generally proceed in high yields.
Hydrazone Formation: Similarly, condensation with various hydrazine or hydrazide derivatives in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, provides a diverse range of hydrazone derivatives. nih.govnih.govrsc.org These reactions are also known to give good to excellent yields.
| Derivative | Reagent | Solvent | Conditions | Yield (%) |
| Oxime | Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | Reflux | Typically >90% rsc.org |
| Hydrazone | Hydrazine/Hydrazide derivatives, Acetic acid (cat.) | Ethanol | Reflux | 76-100% nih.gov |
These derivatives are not only stable compounds in their own right but also serve as intermediates for further transformations.
Modifications of the Piperidine Ring System
The piperidine ring of this compound also offers opportunities for structural modification.
N-Dealkylation:
The N-methyl group on the piperidine ring can be removed through various N-dealkylation procedures. A common method involves reaction with reagents like α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis. mdpi.com This process generates the corresponding secondary amine, 4-(piperidin-4-yl)benzaldehyde, which can then be re-alkylated with different alkyl groups to introduce diversity at the nitrogen atom. This metabolic transformation is also relevant in biological systems where cytochrome P450 enzymes can catalyze N-dealkylation. nih.govsemanticscholar.orgmdpi.comku.edu
N-Alkylation of the Demethylated Analog:
The resulting 4-(piperidin-4-yl)benzaldehyde can be subjected to N-alkylation using various alkyl halides or other electrophiles in the presence of a base to introduce a wide range of substituents on the piperidine nitrogen. This allows for the exploration of structure-activity relationships by systematically varying the nature of the N-substituent.
Stereoselective Synthesis Methodologies for Chiral Analogues
The introduction of chirality into the this compound scaffold can be achieved through several strategies, leading to the synthesis of specific stereoisomers.
Synthesis from Chiral Precursors:
One approach involves starting with a chiral piperidine derivative. For instance, a concise and stereoselective synthesis of optically pure (3R,4R)-1-benzyl-3-methyl-4-aminopiperidine has been reported, which could potentially be used as a chiral building block. researchgate.net Subsequent reaction with 4-fluorobenzaldehyde would lead to the formation of a chiral derivative of this compound.
Chiral Separation:
Alternatively, if a racemic mixture of a chiral derivative is synthesized, the individual enantiomers can be separated using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for resolving enantiomers of chiral compounds, including those with atropisomerism. nih.gov
Asymmetric Synthesis:
Asymmetric synthesis methodologies can be employed to directly generate a specific enantiomer. This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction. While specific examples for the direct asymmetric synthesis of this compound are not prevalent in the literature, general principles of asymmetric synthesis can be applied.
Emerging Synthetic Approaches and Sustainable Practices
The development of novel synthetic routes for this compound is driven by the need for more environmentally benign and economically viable processes. Key areas of advancement include the application of sophisticated catalytic methods and the adoption of sustainable practices that reduce waste and energy consumption.
Catalytic Methods in this compound Synthesis
Catalytic reactions, particularly those employing transition metals, have become instrumental in the synthesis of complex molecules like this compound. Palladium-catalyzed cross-coupling reactions are a prominent example, enabling the efficient formation of the crucial carbon-nitrogen (C-N) bond between the piperidine and phenyl rings.
One illustrative catalytic approach is the Buchwald-Hartwig amination. While a direct example for this compound is not extensively detailed in readily available literature, the synthesis of analogous structures, such as 3-(4-methylpiperazin-1-yl)benzaldehyde, provides a well-documented precedent. In a reported synthesis, 3-bromobenzaldehyde (B42254) diethyl acetal (B89532) was coupled with 1-methylpiperazine (B117243) in the presence of a palladium catalyst, specifically tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a bulky phosphine (B1218219) ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). chemicalbook.com This reaction, carried out in toluene (B28343) with sodium t-butoxide as the base, effectively forms the C-N bond, followed by hydrolysis of the acetal to yield the final aldehyde. chemicalbook.com This methodology is highly adaptable for the synthesis of this compound, likely by substituting 1-methylpiperazine with 4-amino-1-methylpiperidine (B1301898) or a related precursor.
The table below summarizes the conditions for a representative palladium-catalyzed C-N coupling reaction for a similar compound, which could be adapted for the synthesis of this compound.
Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of a Substituted Benzaldehyde
| Parameter | Condition |
|---|---|
| Reactants | 3-bromobenzaldehyde diethyl acetal, 1-methylpiperazine |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| Base | Sodium t-butoxide |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
| Post-treatment | Acidic hydrolysis (1M HCl) |
| Yield | 42% |
Data sourced from a study on the synthesis of 3-(4-methylpiperazin-1-yl)benzaldehyde. chemicalbook.com
Biocatalysis represents another frontier in the synthesis of piperidine derivatives. The use of enzymes, such as immobilized lipases, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed in the multicomponent synthesis of piperidines from benzaldehydes, anilines, and acetoacetate (B1235776) esters. rsc.org This approach, which operates under mild conditions, has shown high yields and the potential for catalyst recycling. rsc.org While not yet specifically applied to this compound, the principles of biocatalytic synthesis hold considerable promise for its future production.
Application of Green Chemistry Principles
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govunito.itrasayanjournal.co.in In the context of synthesizing related heterocyclic compounds, microwave-assisted methods have been successfully used for condensation reactions and the formation of N-heterocycles. nih.govnih.gov For example, the synthesis of chalcone (B49325) dyes from substituted benzaldehydes has been significantly optimized using microwave heating, reducing the reaction time from days to minutes and improving product purity. nih.gov This technology offers a greener approach by reducing energy consumption and minimizing the use of excess reagents. nih.gov
Flow Chemistry: Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing. durham.ac.uk In a flow system, reagents are pumped through a series of reactors and purification columns, allowing for precise control over reaction parameters and in-line purification. durham.ac.ukthieme-connect.de This methodology has been applied to the multi-step synthesis of complex molecules containing piperidine scaffolds, demonstrating its potential for producing compounds like this compound with reduced waste and improved safety, as hazardous intermediates are generated and consumed in situ. durham.ac.uk
Alternative Solvents and Catalysts: The use of greener solvents and catalysts is a cornerstone of sustainable chemistry. Research into the synthesis of piperidin-4-one derivatives has demonstrated the effectiveness of deep eutectic solvents (DES) as inexpensive and environmentally benign reaction media. nih.gov Furthermore, ultrasound irradiation has been employed as a green technique to catalyze the synthesis of imines from 4-(piperidine-1-yl)benzaldehyde, leading to excellent yields with a simple and high-yielding method. researchgate.net
The following table summarizes various emerging synthetic approaches and their alignment with green chemistry principles.
Table 2: Emerging Synthetic Approaches and Green Chemistry Advantages
| Synthetic Approach | Green Chemistry Principle(s) Addressed | Key Advantages |
|---|---|---|
| Palladium-Catalysis | Catalysis, Atom Economy | High efficiency and selectivity in C-N bond formation. chemicalbook.com |
| Biocatalysis | Use of Renewable Feedstocks, Catalysis | High selectivity, mild reaction conditions, reusable catalyst. rsc.org |
| Microwave-Assisted Synthesis | Energy Efficiency, Waste Prevention | Reduced reaction times, higher yields, less solvent and reagent use. nih.govugm.ac.id |
| Flow Chemistry | Safer Chemistry, Waste Prevention | Enhanced safety, scalability, and efficiency through telescoped reactions. durham.ac.ukthieme-connect.de |
| Ultrasound Irradiation | Energy Efficiency | Accelerated reaction rates and high yields under mild conditions. researchgate.net |
Chemical Reactivity and Transformation Studies of 4 1 Methylpiperidin 4 Yl Benzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group, with its electrophilic carbonyl carbon, is the primary site for a multitude of chemical reactions. Its reactivity is influenced by the electron-donating effect of the para-substituted piperidine (B6355638) ring, which can modulate the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). wikipedia.org
The most fundamental reaction of the aldehyde group is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. wikipedia.org This initial addition can be followed by either protonation to form an alcohol or an elimination step to yield a product with a new double bond. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance stabilization provided by the benzene (B151609) ring. wikipedia.org Several important named reactions fall under this category, utilizing 4-(1-methylpiperidin-4-yl)benzaldehyde as the electrophilic partner.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine. wikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. wikipedia.org
| Active Methylene Compound | Catalyst/Conditions | Product |
|---|---|---|
| Malononitrile | Piperidine, solvent-free | 2-((4-(1-Methylpiperidin-4-yl)phenyl)methylene)malononitrile |
| Ethyl Cyanoacetate | Piperidine, neat | Ethyl 2-cyano-3-(4-(1-methylpiperidin-4-yl)phenyl)acrylate |
| Thiobarbituric Acid | Piperidine, Ethanol (B145695) | 5-((4-(1-Methylpiperidin-4-yl)phenyl)methylene)dihydropyrimidine-2,4,6(1H,3H,5H)-trithione |
| Malonic Acid (Doebner modification) | Pyridine | 3-(4-(1-Methylpiperidin-4-yl)phenyl)acrylic acid |
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable for its predictability in forming the C=C bond at a specific location. mnstate.edu The ylide attacks the carbonyl carbon to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. udel.edu
| Wittig Reagent | Resulting Alkene Product |
|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-(4-Vinylphenyl)-1-methylpiperidine |
| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(4-(1-methylpiperidin-4-yl)phenyl)acrylate |
| Benzyltriphenylphosphonium chloride (Ph₃P⁺CH₂Ph Cl⁻) + Base | 1-Methyl-4-(4-styrylphenyl)piperidine |
Henry (Nitroaldol) Reaction: In the Henry reaction, the aldehyde reacts with a nitroalkane in the presence of a base to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is a classic carbon-carbon bond-forming method. wikipedia.org All steps in the Henry reaction are reversible, and the products are valuable intermediates that can be further transformed, for example, by reducing the nitro group to an amine. wikipedia.orgyoutube.com
| Nitroalkane | Base | Product (β-Nitro Alcohol) |
|---|---|---|
| Nitromethane (CH₃NO₂) | NaOH | 1-(4-(1-Methylpiperidin-4-yl)phenyl)-2-nitroethanol |
| Nitroethane (CH₃CH₂NO₂) | Et₃N | 1-(4-(1-Methylpiperidin-4-yl)phenyl)-2-nitropropan-1-ol |
The aldehyde functional group can be readily transformed through both oxidation and reduction, yielding carboxylic acids and alcohols, respectively. These transformations are fundamental in modifying the core structure of the molecule.
Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid. Various oxidizing agents can achieve this transformation. A green chemistry approach involves using aqueous hydrogen peroxide with a selenium catalyst, such as diphenyl diselenide, which efficiently converts aldehydes to carboxylic acids. mdpi.com Other methods include photocatalytic oxidation. researchgate.net
| Oxidizing Agent/System | Product |
|---|---|
| KMnO₄ | 4-(1-Methylpiperidin-4-yl)benzoic acid |
| H₂O₂ / (PhSe)₂ | 4-(1-Methylpiperidin-4-yl)benzoic acid |
| Ag₂O (Tollens' reagent) | 4-(1-Methylpiperidin-4-yl)benzoic acid |
Reduction: Aldehydes are easily reduced to primary alcohols. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. libretexts.org Sodium borohydride is a milder, more selective reagent often used in protic solvents like methanol (B129727) or ethanol, while LiAlH₄ is a much stronger reducing agent used in aprotic solvents like THF, followed by an aqueous workup. libretexts.orgugm.ac.id
| Reducing Agent | Solvent | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol/Ethanol | (4-(1-Methylpiperidin-4-yl)phenyl)methanol |
| Lithium aluminum hydride (LiAlH₄) | THF, then H₂O workup | (4-(1-Methylpiperidin-4-yl)phenyl)methanol |
One of the most significant reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. nii.ac.jptue.nl This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. The reaction is typically reversible and often requires removal of water to drive it to completion. The aldehyde can react with a variety of nitrogen nucleophiles.
| Nitrogen Nucleophile | Product Class | Example Product Name |
|---|---|---|
| Aniline | Imine (Schiff Base) | N-((4-(1-Methylpiperidin-4-yl)phenyl)methylene)aniline |
| Hydrazine (B178648) | Hydrazone | (this compound)hydrazone |
| Thiosemicarbazide | Thiosemicarbazone | 2-((4-(1-Methylpiperidin-4-yl)phenyl)methylene)hydrazine-1-carbothioamide |
| Hydroxylamine (B1172632) | Oxime | This compound oxime |
Reactivity of the Piperidine Moiety
The 1-methylpiperidine (B42303) portion of the molecule is a saturated, tertiary amine. Its reactivity is centered on the lone pair of electrons on the nitrogen atom.
N-Alkylation (Quaternization): As a tertiary amine, the nitrogen atom in the piperidine ring is nucleophilic and can react with alkyl halides in a process known as the Menshutkin reaction to form a quaternary ammonium (B1175870) salt. researchgate.net This reaction introduces a positive charge on the nitrogen atom and converts it into a tetra-substituted ammonium ion. N-acylation is not possible on the tertiary nitrogen.
| Alkylating Agent (R-X) | Product (Quaternary Ammonium Salt) |
|---|---|
| Methyl Iodide (CH₃I) | 4-(4-Formylphenyl)-1,1-dimethylpiperidin-1-ium iodide |
| Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-4-(4-formylphenyl)-1-methylpiperidin-1-ium bromide |
| Benzyl Chloride (PhCH₂Cl) | 1-Benzyl-4-(4-formylphenyl)-1-methylpiperidin-1-ium chloride |
N-Demethylation: While quaternization adds an alkyl group, it is also possible to remove the existing methyl group from the tertiary amine. N-demethylation is a more complex transformation that can be achieved using various reagents, such as chloroformates (von Braun reaction) or through photochemical and biochemical methods. researchgate.net This would convert the tertiary amine back to a secondary amine, 4-(piperidin-4-yl)benzaldehyde, opening up further possibilities for N-functionalization.
Direct substitution on the carbon atoms of the saturated piperidine ring is generally difficult due to the inertness of the C-H bonds. Functionalization of the piperidine ring is most commonly achieved by using a pre-functionalized piperidone or piperidine derivative during the initial synthesis of the molecular scaffold. chemrevlett.com For example, syntheses often start with a substituted piperidin-4-one, which allows for the introduction of various substituents at the 3- and 5-positions of the ring before the aromatic aldehyde portion is constructed. chemrevlett.com
While challenging, modern synthetic methods such as catalytic C-H activation could potentially be employed for direct functionalization, but such reactions are not commonly reported for this specific substrate and typically require specialized catalysts and conditions. Therefore, the primary pathway for obtaining derivatives with substitutions on the piperidine ring involves building the molecule from already substituted precursors.
Intermolecular and Intramolecular Interactions Governing Reactivity
The reactivity of this compound in both solution and the solid state is significantly influenced by a variety of non-covalent interactions. These interactions dictate molecular conformation, crystal packing, and the accessibility of reactive sites.
Intramolecular Interactions:
Intermolecular Interactions:
In the solid state and in solution, several intermolecular forces are at play, governing the supramolecular assembly and influencing reaction kinetics.
Hydrogen Bonding: The most significant intermolecular interaction for derivatives of this compound involves hydrogen bonding. While this compound itself lacks a strong hydrogen bond donor, its derivatives, such as those formed through reactions at the aldehyde group, can exhibit extensive hydrogen bonding networks. For example, in the crystal structure of a related benzamide (B126) derivative, N-H⋯O and C-H⋯O hydrogen bonds are observed, leading to the formation of chains. nbinno.com
π-π Stacking: The aromatic benzaldehyde ring can participate in π-π stacking interactions with other aromatic systems. These interactions are a significant force in the crystal packing of benzaldehyde derivatives and can influence the orientation of molecules in a reaction medium.
The interplay of these forces is crucial in understanding the chemical behavior of this compound and in designing synthetic routes to its derivatives.
Table of Expected Reactivity and Interactions:
| Interaction/Reaction Type | Functional Group Involved | Expected Outcome/Significance |
| Nucleophilic Addition | Aldehyde | Formation of tetrahedral intermediates, leading to alcohols or other addition products. |
| Condensation Reaction | Aldehyde | Formation of C=N double bonds (e.g., Schiff bases, thiosemicarbazones). |
| Oxidation | Aldehyde | Conversion to the corresponding carboxylic acid (benzoic acid derivative). |
| Acid-Base Reaction | N-Methylpiperidine | Formation of a piperidinium (B107235) salt with acids. |
| Hydrogen Bonding (in derivatives) | Amide N-H, Carbonyl O | Dictates crystal packing and supramolecular structure. nbinno.com |
| π-π Stacking | Benzene Ring | Influences molecular aggregation and crystal structure. |
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Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Methylpiperidin 4 Yl Benzaldehyde and Its Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of 4-(1-Methylpiperidin-4-yl)benzaldehyde. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental formula of a molecule. nih.gov For this compound (Molecular Formula: C₁₃H₁₇NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique enables the calculation of theoretical sum formulas based on these precise mass measurements. nih.gov
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts of the molecule. uni.lu These predictions, often derived from databases like CCSbase, are valuable for identifying the compound in complex mixtures. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts Data predicted using CCSbase and sourced from PubChemLite. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 204.13829 | 146.1 |
| [M+Na]⁺ | 226.12023 | 152.2 |
| [M-H]⁻ | 202.12373 | 150.8 |
| [M+NH₄]⁺ | 221.16483 | 163.7 |
| [M+K]⁺ | 242.09417 | 149.0 |
| [M+H-H₂O]⁺ | 186.12827 | 138.3 |
| [M]⁺ | 203.13046 | 142.5 |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Identification
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating the compound from impurities and identifying it based on its retention time and mass spectrum.
LC-MS: This technique is widely used for the analysis of pharmaceutical compounds. frontiersin.orgnih.gov In a typical LC-MS/MS method, the compound is first separated on a reverse-phase column (e.g., C18) and then detected by a tandem mass spectrometer. nih.gov This approach allows for the sensitive quantification of the target molecule in various matrices. mdpi.com The development of an LC-MS method for this compound would involve optimizing the mobile phase, gradient elution, and MS parameters to achieve good separation and detection. mdpi.com
GC-MS: In GC-MS, compounds are volatilized and separated in a gas stream before being ionized and detected. nih.gov The electron ionization (EI) process typically generates a reproducible fragmentation pattern that serves as a chemical fingerprint. The fragmentation of this compound is expected to involve characteristic losses from both the benzaldehyde (B42025) and the methylpiperidine moieties.
Expected fragmentation patterns can be inferred from the analysis of similar structures. For the benzaldehyde portion, key fragments would include the loss of a hydrogen atom (M-1) to form the stable acylium ion [C₆H₅CO]⁺, and the loss of the formyl group (M-29) to yield the phenyl cation [C₆H₅]⁺. docbrown.info The piperidine (B6355638) ring can undergo fragmentation leading to various nitrogen-containing ions.
Table 2: Potential Mass Fragments of this compound in GC-MS Based on common fragmentation patterns of benzaldehydes and piperidines. docbrown.inforesearchgate.net
| m/z | Proposed Fragment Ion | Description |
| 203 | [C₁₃H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 202 | [C₁₃H₁₆NO]⁺ | Loss of H radical (M-1) |
| 174 | [C₁₂H₁₆N]⁺ | Loss of formyl group (M-CHO) |
| 96 | [C₆H₁₂N]⁺ | Fragment from piperidine ring cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the bond to the ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. rsc.org The spectrum of this compound is expected to be dominated by transitions associated with the benzaldehyde chromophore.
The electronic spectrum of benzaldehyde shows characteristic absorption bands corresponding to n→π* and π→π* transitions. researchgate.net The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π→π* transitions involve the excitation of electrons from the π orbitals of the benzene (B151609) ring and the carbonyl group. researchgate.net The presence of the 1-methylpiperidyl group, an electron-donating group, attached to the benzene ring is expected to act as an auxochrome. This should cause a bathochromic (red) shift in the π→π* absorption bands compared to unsubstituted benzaldehyde. researchgate.net Studies on similar substituted benzaldehydes, like 4-methylbenzaldehyde, show characteristic absorption maxima that can be used for comparison. nist.gov
Table 3: Expected Electronic Transitions for this compound Inferred from data on benzaldehyde and its derivatives. researchgate.netnist.gov
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
| π → π | Benzene Ring / Carbonyl | ~250-300 |
| n → π | Carbonyl Group | ~320-380 |
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a molecule in its solid state.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The structure would feature a planar benzaldehyde group connected to a piperidine ring, which typically adopts a chair conformation. The bond connecting the piperidine nitrogen to the benzene ring and the orientation of the methyl group on the nitrogen would be key structural parameters determined by SCXRD. nih.gov The analysis of benzaldehyde derivatives shows that intermolecular interactions, such as hydrogen bonds involving the carbonyl oxygen, play a significant role in the crystal packing. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govgazi.edu.tr By mapping properties onto the Hirshfeld surface, one can identify the types and relative importance of different non-covalent contacts that stabilize the crystal structure. nih.gov
Table 4: Predicted Intermolecular Contacts for this compound Based on Hirshfeld analyses of similar aromatic and heterocyclic compounds. nih.govnih.gov
| Interaction Type | Description | Expected Contribution |
| H···H | Contacts between hydrogen atoms | High |
| C···H / H···C | van der Waals contacts involving carbon and hydrogen | Significant |
| O···H / H···O | Weak hydrogen bonds to the carbonyl oxygen | Moderate |
| N···H / H···N | Interactions involving the piperidine nitrogen | Minor |
| C···C | π-π stacking interactions | Variable, depends on packing |
Computational Chemistry and Theoretical Investigations of 4 1 Methylpiperidin 4 Yl Benzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 4-(1-methylpiperidin-4-yl)benzaldehyde, these calculations can elucidate its stability, reactivity, and electronic characteristics, which are dictated by the interplay between the electron-donating piperidine (B6355638) moiety and the electron-withdrawing benzaldehyde (B42025) group.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometry, stability, and various electronic properties. A DFT analysis of this compound would involve optimizing the molecule's geometry to find its lowest energy conformation.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, which is the N-methylpiperidine-substituted phenyl ring, due to the electron-donating nature of the tertiary amine. The LUMO, on the other hand, would likely be centered on the electron-withdrawing aldehyde group and the phenyl ring, which acts as a π-acceptor. The charge transfer from the HOMO to the LUMO represents the lowest energy electronic excitation. A detailed analysis would provide the precise energy values for these orbitals and the energy gap, which are crucial for predicting the molecule's behavior in chemical reactions and its electronic absorption properties.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following values are representative examples based on similar aromatic compounds and are for illustrative purposes only, as specific published data for this compound is unavailable.)
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's constant electron density surface, with different colors representing different electrostatic potential values.
In an MEP analysis of this compound, distinct regions of varying potential would be observed:
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The most negative potential is expected to be concentrated around the oxygen atom of the aldehyde group due to its high electronegativity and lone pairs.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential would likely be found around the hydrogen atoms and particularly near the aldehyde's carbonyl carbon.
Neutral Regions (Green): These areas indicate a neutral electrostatic potential, typically found over the carbon atoms of the piperidine and phenyl rings.
The MEP surface would visually confirm the electronic push-pull nature of the molecule, highlighting the electron-donating effect of the piperidine group and the withdrawing effect of the aldehyde.
Wavefunction-Based Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))
Wavefunction-based analyses provide deeper insights into the nature of chemical bonding and non-covalent interactions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are methods used to visualize regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. For this compound, ELF and LOL maps would clearly depict the C-C, C-H, C-N, and C=O covalent bonds as regions of high localization. The areas corresponding to the lone pairs on the nitrogen and oxygen atoms would also be distinctly visible. These analyses are useful for understanding the covalent bonding pattern and the distribution of electron pairs within the molecule.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. They provide detailed information about the conformational flexibility and dynamic behavior of molecules in various environments.
Conformational Analysis of the Piperidine Ring and Overall Structure
The piperidine ring is a flexible six-membered heterocycle that primarily exists in chair conformations to minimize angular and torsional strain. However, it can also adopt higher-energy twist-boat conformations. In this compound, the conformational landscape is influenced by two main factors: the inversion of the N-methyl group and the bulky 4-benzaldehyde substituent at the C4 position.
An MD simulation would explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. The key conformational questions an MD study would address include:
Piperidine Ring Conformation: The simulation would confirm that the chair conformation is the most stable. It would also quantify the energy required to transition to twist-boat forms.
Substituent Orientation: The N-methyl group can be in either an axial or equatorial position. The equatorial position is generally favored to reduce steric hindrance. Similarly, the large benzaldehyde-substituted phenyl group at C4 would strongly prefer an equatorial orientation to minimize 1,3-diaxial interactions. MD simulations can calculate the population of each conformer at a given temperature.
Torsional Rotation: The simulation would also analyze the rotation around the C-C bond connecting the piperidine and phenyl rings, revealing the preferred dihedral angle and the rotational energy barrier.
By tracking the root-mean-square deviation (RMSD) of the atomic positions over time, MD simulations can assess the stability of different conformations.
Solute-Solvent Interaction Modeling
The interaction between a solute molecule and the surrounding solvent is a critical factor that influences chemical reactivity, molecular conformation, and nucleation processes. Computational modeling provides profound insights into these interactions, which are broadly categorized into non-specific and specific interactions. For molecules like this compound, both types of interactions play a significant role in its behavior in solution.
Implicit solvent models, such as the polarizable continuum model (PCM), are a computationally efficient method to approximate the effect of the solvent by representing it as a continuous medium with a defined dielectric constant. However, these models often fall short in describing specific, short-range interactions like hydrogen bonding. nih.gov To capture these crucial interactions, mixed implicit-explicit models are employed, where a few solvent molecules are explicitly included in the computational model along with the solute, all within a PCM cavity.
Studies on structurally related molecules, such as 4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide, reveal the complexity of solute-solvent interactions in binary solvent mixtures. nih.gov In these systems, the solvation of the molecule is highly dependent on the nature of the solvents. In hydrogen-bond donating (HBD) solvents, specific hydrogen bonds, for instance between the solvent's hydroxyl group and an acceptor site on the solute (like the nitrogen of the piperidine ring or the oxygen of the aldehyde group), play a dominant role. nih.gov In hydrogen-bond accepting (HBA) solvents, solvation is primarily driven by ion-dipole and dipole-dipole interactions. nih.gov
Molecular Dynamics (MD) simulations in mixed solvents are a powerful tool for mapping these interactions. Mixed-solvent MD can identify "hotspots" on the solute's surface where specific solvent molecules or functional groups preferentially bind. mdpi.com For a molecule containing a benzaldehyde group, like this compound, inverse mixed-solvent MD simulations on a benzamidine (B55565) probe (which also contains a phenyl ring and a polar group) show that acidic residues are drawn to the polar amidino group, while acidic, hydrophilic, and hydrophobic residues interact with the phenyl ring. mdpi.com This suggests that in aqueous or protic solvents, water molecules would likely form specific hydrogen bonds with the aldehyde's carbonyl oxygen and the piperidine's nitrogen atom.
The competition between solute-solvent and solvent-solvent interactions governs processes like crystallization. The formation of hydrogen-bonded complexes between different solvent molecules can influence how the solute is solvated, which in turn affects nucleation kinetics. nih.gov Understanding these dynamics is crucial for controlling the solid-state form of pharmaceutical compounds.
| Interaction Type | Description | Relevant Moieties on this compound | Computational Model |
| Hydrogen Bonding | Directional interaction between a hydrogen atom on a donor (e.g., O-H, N-H) and an electronegative acceptor atom (e.g., O, N). | Carbonyl Oxygen, Piperidine Nitrogen | Mixed Implicit-Explicit Models, Molecular Dynamics (MD) |
| Dipole-Dipole | Electrostatic interaction between permanent dipoles of polar molecules. | Benzaldehyde group, Methylpiperidine group | Implicit & Explicit Solvent Models |
| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water. | Phenyl ring, Piperidine alkyl chain | Explicit Solvent MD Simulations |
Molecular Docking and Binding Affinity Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of potential drug candidates, such as derivatives of this compound.
The interaction between a ligand and a protein is a dynamic process governed by a combination of non-covalent forces. For derivatives of this compound, the key interactions typically involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Hydrogen Bonds: The carbonyl oxygen of the benzaldehyde moiety is a potent hydrogen bond acceptor. In a protein's active site, it can form crucial hydrogen bonds with amino acid residues that are hydrogen bond donors, such as the backbone amide protons or side chains of serine, threonine, or lysine. For example, in studies of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors targeting Rho-associated kinase-1 (ROCK1), hydrogen bonds were observed between the ligand and residues like Met156 and the catalytic Lys105. nih.gov Similarly, the tertiary amine of the methylpiperidine ring, if protonated under physiological pH, can act as a hydrogen bond donor, interacting with acceptor residues like aspartate or glutamate.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, typically nanoseconds. nih.gov MD simulations are used to assess the stability of the docked pose and to refine the understanding of the interactions. nih.gov By simulating the complex in a solvent environment (e.g., TIP3P water model), researchers can observe the flexibility of both the ligand and the protein and identify the most stable and persistent interactions. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is often calculated to assess the stability of the complex.
A summary of key interactions for analogous structures is presented below:
| Target Protein | Analogous Ligand Class | Key Interacting Residues | Interaction Type | Reference |
| ROCK1 | N-ethyl-4-(pyridin-4-yl)benzamide derivatives | Met156, Lys105 | Hydrogen Bond | nih.gov |
| Survivin | Piperine analogs | - | Hydrophobic, Hydrogen Bond | nih.gov |
| Dipeptidyl peptidase IV (DPP-IV) | Pyrrolidine derivatives | - | Hydrogen Bond, Electrostatic | nih.gov |
Virtual screening (VS) is a computational strategy used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, making drug discovery more efficient and cost-effective.
Pharmacophore-Based Screening: One common VS technique is based on a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific target. A pharmacophore model can be generated from a known potent ligand or from the protein's active site. nih.gov Libraries of compounds, which can include derivatives of the this compound scaffold, are then filtered to select only those molecules that match the pharmacophore query.
Structure-Based Virtual Screening (SBVS): Another approach is SBVS, which uses molecular docking to "dock" each molecule from a large database into the target protein's binding site. nih.gov The molecules are then ranked based on a scoring function that estimates their binding affinity. Hits from this process are then selected for further experimental validation. This method has been successfully used to identify inhibitors for numerous targets.
Lead Optimization: Once initial "hit" compounds are identified through virtual screening, the process of lead optimization begins. This involves iterative chemical modification of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Computational tools are heavily used in this phase. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activity, guiding the design of more potent analogs. nih.gov Based on the docking pose of a lead compound, chemists can rationally design new derivatives to enhance favorable interactions or to replace metabolically liable groups. For example, if a docking study reveals an unoccupied hydrophobic pocket near the ligand, a hydrophobic group could be added to the scaffold to improve binding affinity. nih.govnih.gov
The process often involves a cycle of computational design, chemical synthesis, and biological testing to develop a preclinical drug candidate. mdpi.com
| Computational Method | Application in Drug Discovery | Example Scaffold/Target |
| Pharmacophore Modeling | Identifying novel compounds with the necessary features for binding. | Pyrrolidine derivatives for DPP-IV inhibition. nih.gov |
| Molecular Docking | Ranking compounds from a database based on predicted binding affinity. | Identification of melatoninergic inhibitors. nih.gov |
| 3D-QSAR | Guiding the modification of lead compounds to improve activity. | N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors. nih.gov |
| ADMET Prediction | In silico filtering of compounds to remove those with likely poor pharmacokinetic profiles. | Evaluation of carbohydrazide (B1668358) derivatives. mdpi.com |
Applications in Chemical Research and Development Utilizing 4 1 Methylpiperidin 4 Yl Benzaldehyde
Role as a Crucial Intermediate in Pharmaceutical Research and Drug Discovery
The piperidine (B6355638) ring is a prevalent feature in many approved drugs and clinical candidates, valued for its ability to improve physicochemical properties such as solubility and to interact with biological targets. The strategic placement of an aldehyde on this scaffold in 4-(1-Methylpiperidin-4-yl)benzaldehyde creates a powerful intermediate for drug discovery, enabling chemists to readily introduce this desirable fragment into more complex molecular architectures. google.comgoogle.com
The primary application of this compound in medicinal chemistry is as a foundational building block for constructing novel drug candidates. Its aldehyde functional group provides a convenient handle for elaboration through reactions like condensation, reductive amination, and the formation of various heterocyclic rings.
A significant example is its use in the synthesis of novel inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in both microbial and human cells and a key target for antimicrobial and anticancer therapies. nih.gov Researchers have synthesized a series of 4-piperidine-based thiosemicarbazones by reacting a piperidinyl-benzaldehyde intermediate with various thiosemicarbazides. nih.gov This reaction directly utilizes the aldehyde group to form the core structure of the new drug candidates. The resulting compounds were evaluated for their ability to inhibit DHFR, with several derivatives showing potent activity. nih.gov The structure-activity relationship (SAR) analysis revealed that substitutions on the thiosemicarbazone moiety significantly influenced the inhibitory potential, but the this compound portion remained a constant and crucial part of the molecular framework designed to interact with the enzyme. nih.gov
The table below summarizes the inhibitory activity of some of the synthesized thiosemicarbazone derivatives, demonstrating the role of this compound as a precursor to these potent enzyme inhibitors. nih.gov
| Compound ID | Substituent (R Group) | IC₅₀ (µM) |
| 5p | 4-Nitrophenyl | 13.70 ± 0.25 |
| 5f | 2,5-Dimethylphenyl | 18.27 ± 0.39 |
| 5m | 4-Chlorophenyl | 18.36 ± 0.52 |
| 5d | 4-Bromophenyl | 26.11 ± 0.38 |
| 5L | 4-Methylphenyl | 28.51 ± 0.51 |
| 5c | 3-Bromophenyl | 30.16 ± 0.74 |
| 5e | 4-Methylbenzyl | 33.89 ± 0.40 |
| 5k | 2,3-Dichlorophenyl | 47.30 ± 0.86 |
| Data sourced from a study on novel DHFR inhibitors. nih.gov |
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The aldehyde functionality of this compound makes it an ideal starting point for synthesizing a wide range of bioactive heterocyclic systems.
The creation of thiosemicarbazones, as discussed previously, is a prime example of forming a complex and bioactive heterocyclic system from this aldehyde. nih.gov Thiosemicarbazones are known to possess a broad spectrum of biological activities, and by incorporating the piperidine scaffold via this compound, chemists can explore new chemical space and develop compounds with potentially improved pharmacological profiles. nih.govmdpi.com The synthesis involves a straightforward condensation reaction, highlighting the compound's utility as a convenient precursor. The resulting heterocyclic products have demonstrated significant potential as inhibitors for targets like DHFR, which are implicated in diseases ranging from cancer to tuberculosis. nih.gov
Significance in Agrochemical Development
While the piperidine scaffold is found in various biologically active molecules, specific and documented applications of this compound in the development of agrochemicals such as herbicides, insecticides, or fungicides are not prevalent in publicly available scientific literature or patents. Its utility is more extensively reported in the field of pharmaceutical research.
Advanced Materials Science Applications
The electronic properties of this compound, characterized by the electron-donating piperidine ring and the electron-withdrawing benzaldehyde (B42025) group, make it a valuable building block for functional organic materials. This "push-pull" or donor-acceptor (D-A) architecture is a cornerstone of modern materials science.
The D-A structure inherent in this compound is frequently exploited to create dyes and probes whose fluorescence properties are sensitive to their environment. The piperidine group acts as the electron donor, while the aldehyde, or a derivative formed from it, acts as the electron acceptor.
This principle has been used to synthesize solvatochromic dyes, which change color in response to solvent polarity. In one study, 4-(1-piperidinyl)benzaldehyde was reacted with 1,3-dimethylbarbituric acid to create a merocyanine (B1260669) dye. This new molecule exhibited significant solvatochromism, meaning its light absorption and fluorescence spectra shifted depending on the polarity of the solvent, a direct result of the intramolecular charge transfer (ICT) from the piperidine donor to the barbiturate (B1230296) acceptor.
Furthermore, the compound serves as a building block for more complex fluorescent systems. It has been used to create V-shaped donor-π-acceptor chromophores designed for two-photon absorption, a property crucial for high-resolution bio-imaging in living cells. It is also a documented reactant for synthesizing fluorophores used to monitor polymerization processes. sigmaaldrich.com
| Material Type | Reactant 1 | Reactant 2 | Application |
| Merocyanine Dye | 4-(1-Piperidinyl)benzaldehyde | 1,3-Dimethylbarbituric Acid | Solvatochromic Probes |
| Hemicyanine Dye | 4-(1-Piperidinyl)benzaldehyde | 2-Methylbenzothiazole derivative | Photoinitiators |
| ARCAM Probe | 4-Piperidinyl benzaldehyde | Naphthalene derivative | Fluorescent amyloid sensors |
| V-shaped Chromophore | 4-(1-Piperidinyl)benzaldehyde | Benzothiazole derivative | Two-photon absorption imaging |
The donor-π-acceptor (D-π-A) architecture is a fundamental design strategy for materials used in organic electronics, including Organic Light-Emitting Diodes (OLEDs). ambeed.comrsc.orgjmaterenvironsci.com This structure facilitates intramolecular charge transfer (ICT), which is essential for tuning the electronic energy levels (HOMO/LUMO) and emissive properties of a material.
This compound embodies the donor-π-bridge-acceptor concept, with the methylpiperidine group as the donor (D), the phenyl ring as the π-bridge, and the aldehyde as the acceptor (A). By reacting the aldehyde group, this D-A scaffold can be incorporated into larger conjugated systems specifically designed for applications in organic electronics. For instance, creating molecules with large hyperpolarizability for non-linear optical (NLO) applications has been a research goal. While direct reports of its incorporation into a commercially produced OLED are scarce, its use in synthesizing molecules with the requisite D-A structure demonstrates its clear potential in this field. The synthesis of materials like hemicyanine dyes and other chromophores from this aldehyde confirms its role as a precursor for molecules with tailored optoelectronic properties suitable for use as emitters or host materials in OLED devices. ambeed.com
Based on a comprehensive search of available scientific literature, there are no specific research articles detailing the direct application of This compound in the fields of catalysis and ligand design. While the molecular structure of this compound, featuring a reactive aldehyde group and a tertiary amine within a piperidine ring, suggests potential for its use as a building block in synthesizing more complex molecules, specific studies demonstrating its role as a ligand or in a catalytic system have not been identified.
The aldehyde functional group is commonly used to create Schiff base ligands through condensation reactions with primary amines. These ligands can then be coordinated with various metal centers to form complexes, some of which may exhibit catalytic activity. Similarly, the nitrogen atom within the methylpiperidine moiety could potentially act as a coordination site. However, published research to confirm these specific applications for this compound is not present in the public domain.
Therefore, a detailed discussion on its role in catalysis, including research findings and data tables, cannot be provided at this time due to the absence of relevant primary research. Further investigation and new research would be required to explore and establish the potential of this specific compound in catalyst and ligand development.
Q & A
Q. What are the common synthetic routes for preparing 4-(1-Methylpiperidin-4-yl)benzaldehyde?
Answer: The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4-fluorobenzaldehyde reacts with 1-methylpiperidine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C. The reaction proceeds under anhydrous conditions, with heating and stirring for 30–60 minutes. This method achieves moderate yields, and purity is confirmed via thin-layer chromatography (TLC) . Alternative routes may involve Ullmann coupling or transition-metal-catalyzed cross-coupling for more complex derivatives.
Q. How is the purity of this compound verified experimentally?
Answer: Key characterization techniques include:
- Infrared Spectroscopy (IR): Detects the aldehyde C=O stretch (~1653 cm⁻¹) and aromatic C=C bonds (~1524 cm⁻¹) .
- ¹H Nuclear Magnetic Resonance (NMR): Signals include aromatic protons (δ 6.4–7.7 ppm), piperidine CH₂ groups (δ 2.2–3.2 ppm), and the aldehyde proton (δ ~9.8 ppm) .
- Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at m/z 175 for the core structure, with fragmentation patterns confirming substituents .
Q. What safety protocols are recommended for handling this compound?
Answer:
- Eye/Skin Exposure: Flush eyes with water for 10–15 minutes; wash skin with soap and water for ≥15 minutes. Use gloves and goggles.
- Ingestion: Rinse mouth with water (if conscious) and seek medical attention.
- Storage: Keep in a cool, dry place, away from oxidizing agents. Toxicity data are limited, so assume acute hazards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Answer: Key parameters include:
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Base: Stronger bases (e.g., NaH) may accelerate substitution but risk side reactions.
- Temperature: Elevated temperatures (80–100°C) improve kinetics but require controlled heating to avoid decomposition .
- Catalysis: Adding catalytic CuI or Pd(PPh₃)₄ can facilitate coupling reactions for derivatives .
Q. What strategies resolve spectral ambiguities in characterizing derivatives?
Answer:
- Advanced NMR: 2D techniques (COSY, HSQC) clarify proton-carbon correlations and confirm regiochemistry.
- X-ray Crystallography: Provides definitive structural data, as demonstrated for related piperidine derivatives .
- Computational Validation: Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data .
Q. How are biological activities of derivatives evaluated in pharmacological studies?
Answer:
- Enzyme Inhibition Assays: Test interactions with targets like diacylglycerol kinase (e.g., IC₅₀ measurements using radioactive ATP incorporation) .
- Cell-Based Assays: Assess cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., TNF-α suppression in macrophages).
- Receptor Binding Studies: Radioligand displacement assays quantify affinity for GPCRs or ion channels .
Q. What functionalization methods expand the utility of this compound?
Answer:
- Aldehyde Modifications: Reductive amination (e.g., with amines to form Schiff bases) or condensation reactions (e.g., Knoevenagel) introduce heterocycles .
- Piperidine Substitutions: Alkylation or acylation of the piperidine nitrogen alters steric/electronic properties for structure-activity relationship (SAR) studies .
- Cross-Coupling: Suzuki-Miyaura or Sonogashira reactions add aryl/alkynyl groups to the benzaldehyde core .
Q. How can researchers address contradictions in reported synthetic yields?
Answer:
- Byproduct Analysis: Use HPLC or GC-MS to identify impurities (e.g., unreacted 4-fluorobenzaldehyde or oxidized byproducts).
- Reaction Monitoring: In situ IR or Raman spectroscopy tracks intermediate formation and optimizes reaction time .
- Reproducibility Checks: Validate protocols across multiple labs, ensuring consistent reagent quality and equipment calibration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
